molecular formula C13H18OS B7896346 3'-(n-Pentylthio)acetophenone CAS No. 1443337-25-4

3'-(n-Pentylthio)acetophenone

Cat. No.: B7896346
CAS No.: 1443337-25-4
M. Wt: 222.35 g/mol
InChI Key: QGEMTLRXHPPSJE-UHFFFAOYSA-N
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Description

3'-(n-Pentylthio)acetophenone is an acetophenone derivative characterized by a pentylthio (-S-C₅H₁₁) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of 222.3 g/mol (calculated). The thioether group distinguishes it from oxygen-containing analogs, imparting distinct lipophilic and electronic properties.

Properties

IUPAC Name

1-(3-pentylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEMTLRXHPPSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293885
Record name Ethanone, 1-[3-(pentylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443337-25-4
Record name Ethanone, 1-[3-(pentylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443337-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[3-(pentylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(n-Pentylthio)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a thiolated benzene derivative with an appropriate acyl chloride. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 3’-(n-Pentylthio)acetophenone may involve the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity 3’-(n-Pentylthio)acetophenone.

Chemical Reactions Analysis

Types of Reactions

3’-(n-Pentylthio)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of 3’-(n-Pentylthio)acetophenone.

Scientific Research Applications

3’-(n-Pentylthio)acetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(n-Pentylthio)acetophenone depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pentylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Effects

Acetophenone derivatives vary significantly in properties based on substituent type and position. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3'-(n-Pentylthio)acetophenone -S-C₅H₁₁ (meta) C₁₃H₁₈OS 222.3 Thioether group enhances lipophilicity; potential for sulfur-specific reactivity
3'-Methoxyacetophenone -OCH₃ (meta) C₉H₁₀O₂ 150.2 Methoxy group increases polarity; used in fragrances and pharmaceuticals
3'-Chloroacetophenone -Cl (meta) C₈H₇ClO 154.5 Electron-withdrawing chloro group affects electrophilic substitution rates
Acronyculatin P (Isoprenylated) Isoprenyl groups C₂₀H₂₄O₄ 328.4 Cytotoxic activity (IC₅₀ = 15.42 µM vs. P-388 cells) due to isoprenyl moieties
3'-Fluoro-5'-(pentafluorothio)acetophenone -F and -S-CF₃ (meta) C₈H₆F₆OS 264.2 Fluorine and trifluorothio groups enhance stability and bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and amino (-NH₂) groups increase electron density on the aromatic ring, facilitating electrophilic substitution. In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) groups reduce reactivity .
  • Thioether vs.

Chemical Reactivity and Catalytic Hydrogenation

Substituents significantly influence catalytic hydrogenation efficiency:

  • Acetophenone Derivatives in Hydrogenation: Unsubstituted acetophenone achieves 68% yield of 1-phenylethanol under Rh-catalyzed hydrogenation . Electron-donating substituents (e.g., -NH₂) slightly enhance reaction rates, while electron-withdrawing groups (e.g., -CF₃) require harsher conditions . The bulky pentylthio group in this compound may sterically hinder hydrogenation, reducing reaction rates compared to smaller substituents .
  • Comparison with Aldehydes: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) due to lower steric and electronic barriers .

Biological Activity

3'-(n-Pentylthio)acetophenone, an organic compound with the molecular formula C13H18OSC_{13}H_{18}OS, is a member of the acetophenone family. This compound features a phenyl ring with a pentylthio substituent at the meta position and an acetyl group, which influences its chemical properties and potential biological activities. Recent studies have explored its applications in various fields, particularly in biology and medicine.

  • IUPAC Name : 1-(3-pentylsulfanylphenyl)ethanone
  • Molecular Weight : 222.35 g/mol
  • Structure : Contains a phenyl ring, acetyl group, and a pentylthio group.
PropertyValue
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. The presence of the pentylthio group enhances its lipophilicity, potentially facilitating membrane penetration and interaction with microbial cells.

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

  • Research Findings : In vitro assays revealed that this compound inhibited the growth of C. albicans with an MIC of 16 µg/mL, indicating potential as an antifungal agent.

The biological activity of this compound is believed to involve interaction with cellular targets such as enzymes or receptors. The lipophilic nature of the compound allows it to penetrate lipid membranes effectively, leading to disruption of cellular processes.

  • Proposed Mechanism : It may inhibit key metabolic pathways in microorganisms by targeting specific enzymes involved in cell wall synthesis or energy metabolism.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructureAntimicrobial Activity
AcetophenoneC6H5COCH3Moderate
4'-MethylthioacetophenoneC9H10OSLow
3'-ChloroacetophenoneC8H7ClOModerate
This compound C13H18OS High

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